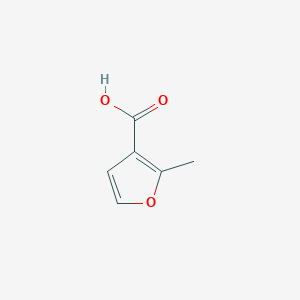

2-Methyl-3-furoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55881. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGQZVOVFIZRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288452 | |

| Record name | 2-methyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-94-0 | |

| Record name | 2-Methyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6947-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 55881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6947-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-furoic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-furoic acid, a substituted furan carboxylic acid, is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, comprising a furan ring, a methyl group, and a carboxylic acid moiety, impart a distinct reactivity profile that makes it a valuable precursor for a range of functionalized molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound possesses the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol .[1] The molecule consists of a five-membered aromatic furan ring, with a methyl group substituted at the 2-position and a carboxylic acid group at the 3-position.

The interplay of these functional groups governs the molecule's chemical behavior. The furan ring, an electron-rich aromatic system, is susceptible to electrophilic attack. The methyl group at the C2 position is an electron-donating group, which further activates the furan ring towards electrophilic substitution. Conversely, the carboxylic acid group at the C3 position is an electron-withdrawing group, which deactivates the ring. This push-pull electronic effect creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

The carboxylic acid group provides a handle for a variety of chemical modifications, including esterification, amidation, and reduction to the corresponding alcohol.[2] These reactions are fundamental in the synthesis of derivatives with diverse biological activities.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6947-94-0 | [3] |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 99-103 °C | |

| Boiling Point | 174.21 °C (estimated) | |

| InChI Key | CFGQZVOVFIZRMN-UHFFFAOYSA-N |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the furan ring protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

-

Methyl Protons (C2-CH₃): A singlet in the upfield region, typically around 2.2-2.5 ppm.

-

Furan Ring Protons (H4 and H5): Two doublets in the aromatic region. The H5 proton, adjacent to the oxygen atom, is expected to be more downfield (around 7.2-7.5 ppm) than the H4 proton (around 6.2-6.5 ppm). The coupling constant between these two protons (³JHH) would be in the range of 2-3 Hz.

-

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically above 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the six carbon atoms are:

-

Carboxylic Carbon (-COOH): The most downfield signal, typically in the range of 165-175 ppm.

-

Furan Ring Carbons: Four distinct signals in the aromatic region. The carbon attached to the oxygen (C2 and C5) will have different shifts due to the substituents. C2, bearing the methyl group, would be significantly downfield. C3, attached to the carboxylic acid, will also be downfield. C4 and C5 will be in the typical furan region.

-

Methyl Carbon (-CH₃): An upfield signal, typically in the range of 10-15 ppm.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 126. Key fragmentation patterns would include the loss of a hydroxyl radical (-OH, m/z 109) and the loss of a carboxyl group (-COOH, m/z 81). Further fragmentation of the furan ring would also be observed.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the hydrolysis of its corresponding methyl ester, methyl 2-methyl-3-furoate. The ester can be synthesized from commercially available starting materials.

Experimental Protocol: Synthesis of this compound via Hydrolysis of Methyl 2-methyl-3-furoate

This protocol is adapted from established procedures for the hydrolysis of furoic acid esters.

Step 1: Hydrolysis

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-furoate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the organic solvent under reduced pressure.

-

Dissolve the resulting solid in water.

Step 2: Acidification and Isolation

-

Cool the aqueous solution in an ice bath.

-

Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2). A precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain crude this compound.

Step 3: Purification (Optional)

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure this compound.

Caption: A representative workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Substituents

The reactivity of the furan ring in this compound is a fascinating case study in the directing effects of substituents in electrophilic aromatic substitution.

-

Electrophilic Aromatic Substitution: The furan ring is inherently electron-rich and readily undergoes electrophilic substitution, preferentially at the C5 position, which is the most nucleophilic. The methyl group at C2 is an activating group and further enhances the electron density of the ring, reinforcing the preference for substitution at C5. However, the carboxylic acid at C3 is a deactivating group, which withdraws electron density and makes the ring less reactive than furan itself. The overall outcome of an electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions. For many electrophiles, substitution is expected to occur predominantly at the C5 position.

-

Diels-Alder Reaction: Furan and its derivatives can act as dienes in Diels-Alder reactions. The aromaticity of the furan ring makes it less reactive as a diene compared to non-aromatic dienes. The presence of the electron-withdrawing carboxylic acid group further reduces the reactivity of the furan ring in Diels-Alder reactions.[5] However, under forcing conditions or with highly reactive dienophiles, cycloaddition can occur. The stereochemistry of the Diels-Alder reaction is a key consideration, often leading to the formation of bridged bicyclic products.[6]

-

Reactions of the Carboxylic Acid Group: The carboxylic acid functionality undergoes a wide range of standard transformations. Esterification with various alcohols can be achieved under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Amide formation with amines is readily accomplished using standard peptide coupling reagents (e.g., DCC, EDC), which is particularly relevant in the synthesis of bioactive molecules.[2] Reduction of the carboxylic acid to the corresponding primary alcohol, 2-methyl-3-(hydroxymethyl)furan, can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Development and Research

Furoic acid derivatives are prevalent scaffolds in a variety of biologically active compounds, including antibacterial, antifungal, and anti-inflammatory agents.[7][8] The this compound core provides a rigid framework that can be functionalized to interact with specific biological targets.

While specific blockbuster drugs containing the this compound moiety are not widely documented, its derivatives have been explored in medicinal chemistry research. For instance, studies have investigated the antimicrobial and antifungal activities of various 2-methyl-5-aryl-3-furoic acids.[7] These studies highlight the potential of this scaffold in the development of new therapeutic agents.

The deuterated analog, this compound-d3, serves as a useful internal standard in mass spectrometry-based analytical methods due to its distinct mass.[2] This application is valuable in pharmacokinetic and metabolic studies during drug development.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical advice.

For disposal, follow local regulations for chemical waste. It should not be disposed of in regular trash or poured down the drain.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the development of novel pharmaceuticals and other functional materials. Its unique structural and electronic properties provide a platform for a wide range of chemical transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting. This guide has provided a comprehensive overview to aid researchers and drug development professionals in harnessing the potential of this important heterocyclic compound.

References

- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound-d3 [smolecule.com]

- 3. 2-Methylfuran-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 3-Furancarboxylic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 5. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 6. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chempoint.com [chempoint.com]

synthesis of 2-Methyl-3-furoic acid from starting materials

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-furoic Acid

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role as a precursor to various biologically active molecules and functional materials.[1][2][3] Its derivatives have shown promise as antimicrobial and antifungal agents, making efficient and scalable synthetic access to this scaffold a topic of significant interest for researchers in drug development.[1] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods. We will explore routes starting from acyclic precursors via ring-forming reactions and strategies involving the functionalization of pre-existing furan rings, providing researchers with the technical insights required to select and implement the optimal pathway for their specific application.

Introduction and Strategic Overview

The synthesis of substituted furans presents unique challenges due to the specific reactivity patterns of the furan ring. The selection of a synthetic strategy for this compound is governed by factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences. A retrosynthetic analysis reveals two primary strategic disconnections, which form the core of our discussion.

Retrosynthetic Analysis

The most direct approach to this compound involves the saponification of its corresponding ester, typically the methyl or ethyl ester. This simplifies the primary synthetic challenge to the formation of the 2-methyl-3-furoate core. This ester can be constructed through two general pathways:

-

Ring-Closing Cyclization: Building the furan ring from appropriately functionalized acyclic precursors.

-

Furan Functionalization: Introducing the methyl and carboxyl groups onto a pre-formed furan or 3-furoic acid scaffold.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy I: Furan Ring Construction from Acyclic Precursors

The construction of the furan ring from acyclic starting materials is a robust and highly versatile method. The most common variant for this substitution pattern is a modification of the Feist-Benary furan synthesis, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound.

Principle: The Hantzsch-like Condensation

This approach involves the reaction of an enolate, derived from a β-keto ester like ethyl acetoacetate, with an α-halocarbonyl compound. For the synthesis of ethyl 2-methyl-3-furoate, the key reactants are ethyl 2-chloroacetoacetate and acetone. The mechanism proceeds via initial alkylation of the enolate, followed by an intramolecular aldol condensation and subsequent dehydration to form the furan ring.

The causality behind this choice lies in its atom economy and the direct formation of the desired substitution pattern. The methyl group at the 2-position originates from the ethyl acetoacetate, while the ester at the 3-position is also part of this starting material.

Caption: Workflow for synthesis via Claisen rearrangement.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-3-furoate via Claisen Rearrangement

An alternative and effective ring-forming strategy involves a Claisen rearrangement of an allyl vinyl ether intermediate. This method avoids the use of α-halo ketones and often proceeds with high regioselectivity.

Step 1: Synthesis of Ethyl 3-(prop-2-yn-1-yloxy)but-2-enoate

-

To a solution of ethyl acetoacetate (1.0 eq) in toluene, add propargyl alcohol (1.1 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the ethyl acetoacetate is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Cyclization to Ethyl 2-methyl-3-furoate

-

The crude ethyl 3-(prop-2-yn-1-yloxy)but-2-enoate is heated in a high-boiling solvent such as o-dichlorobenzene or N,N-diethylaniline.

-

The reaction proceeds through a tandem Claisen rearrangement and intramolecular hydroalkoxylation/cyclization.

-

Heat the mixture at 180-200 °C and monitor by TLC.

-

Upon completion, cool the mixture and purify directly by column chromatography on silica gel to afford pure ethyl 2-methyl-3-furoate.

Step 3: Saponification to this compound

This final step is a standard hydrolysis of the ester. A reliable protocol is adapted from the procedure for a similar isomer in Organic Syntheses.[4]

-

Dissolve ethyl 2-methyl-3-furoate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by suction filtration, wash with cold water, and dry under vacuum. The yield for this step is typically high (90-95%).[4]

Synthetic Strategy II: Functionalization of a Pre-formed Furan Ring

This strategy leverages commercially available furan derivatives, introducing the required substituents in subsequent steps. The primary challenge is achieving the correct regioselectivity.

From 2-Methylfuran via Directed Lithiation-Carboxylation

The most significant challenge when functionalizing 2-methylfuran is that electrophilic substitution typically occurs at the C5 position. To achieve substitution at C3, a directed metalation strategy is required. Lithiation with a strong base like n-butyllithium (n-BuLi), often in the presence of a directing group or a chelating agent like tetramethylethylenediamine (TMEDA), can deprotonate the C3 position. The resulting furan-3-yllithium species is a potent nucleophile that can react with carbon dioxide (in the form of dry ice) to yield the desired carboxylic acid.

Causality: The choice of a directed lithiation protocol is a direct response to the inherent electronic properties of the 2-methylfuran ring. The C3 proton is more acidic than the C4 proton, but kinetically, lithiation can be challenging. The use of TMEDA complexes the lithium cation, increasing the basicity of the alkyl anion and promoting the desired deprotonation.

Protocol Outline:

-

A solution of 2-methylfuran (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

A solution of n-BuLi (1.1 eq) in hexanes is added dropwise, maintaining the low temperature.

-

The mixture is stirred for 1-2 hours at a slightly elevated temperature (e.g., -20 °C to 0 °C) to allow for lithiation.

-

The reaction is then cooled back to -78 °C, and an excess of crushed dry ice is added in one portion.

-

The mixture is allowed to warm slowly to room temperature.

-

A standard acidic workup is performed: quench with water, acidify with HCl, and extract the product with an organic solvent like ethyl acetate.

-

The combined organic layers are dried, filtered, and concentrated to yield this compound.

From 3-Furoic Acid via Silylation and Migration

A more intricate but effective method involves a 1,4 oxygen-to-carbon silyl migration. This multi-step process provides a clever solution to installing a substituent at the C2 position of a 3-furoic acid derivative.[5]

-

Esterification: 3-Furoic acid is first converted to its silyl ester by reacting it with a silyl chloride (e.g., tert-butyldimethylsilyl chloride) and imidazole.[5]

-

Directed Lithiation and Migration: The silyl ester is then treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (HMPA). This deprotonates the C2 position. The key step is the subsequent intramolecular migration of the silyl group from the carboxylate oxygen to the C2 carbanion.[5]

-

Carboxylation: The resulting species can then be trapped with an electrophile. However, in this sequence, the goal is to introduce a methyl group, not a carboxyl group. Therefore, this specific route is better suited for synthesizing other 2-substituted-3-furoic acids. For synthesizing the title compound, starting from 2-methylfuran is more direct.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on project-specific constraints and goals.

| Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |

| Ring Formation (Claisen) | Ethyl acetoacetate, Propargyl alcohol | Enol ether formation, Claisen rearrangement, Cyclization, Saponification | Convergent; good control of substitution pattern; avoids harsh reagents. | Requires high temperatures for rearrangement; multi-step process. |

| Functionalization (Lithiation) | 2-Methylfuran, n-BuLi, CO₂ | Directed lithiation, Carboxylation | Fewer steps from a common starting material; potentially high yielding. | Requires cryogenic temperatures; use of pyrophoric n-BuLi; regioselectivity can be an issue without careful control. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. For large-scale synthesis where safety and control are paramount, ring-forming strategies based on Claisen rearrangement offer a reliable, albeit longer, route. For laboratory-scale and discovery chemistry applications, the directed lithiation of 2-methylfuran presents a more direct and efficient path, provided the necessary equipment and handling procedures for pyrophoric and cryogenic reagents are in place. The final saponification step is a robust and high-yielding transformation common to most approaches that proceed via an ester intermediate. This guide provides the foundational knowledge for researchers to pursue the synthesis of this valuable chemical building block with confidence.

References

- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

An In-depth Technical Guide to 2-Methyl-3-furoic acid (CAS 6947-94-0)

This technical guide provides a comprehensive overview of 2-Methyl-3-furoic acid (CAS 6947-94-0), a heterocyclic carboxylic acid with significant potential in research and development, particularly within the pharmaceutical and agrochemical sectors. This document delves into its chemical and physical properties, outlines a representative synthetic approach, discusses its current and potential applications, and provides a thorough assessment of its safety profile and handling procedures.

Chemical Identity and Structure

This compound is a furan derivative characterized by a carboxylic acid group at the 3-position and a methyl group at the 2-position of the furan ring. This substitution pattern imparts specific reactivity and biological properties to the molecule.

Systematic IUPAC Name: 2-methylfuran-3-carboxylic acid[1]

Synonyms: 2-Methyl-3-furancarboxylic acid, 2-Methylfuran-3-carboxylate[1]

Molecular Formula: C₆H₆O₃[1]

Molecular Weight: 126.11 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings, including solubility, stability, and reactivity.

| Property | Value | Source |

| Physical State | Solid, typically a light brown or off-white crystalline powder. | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 99-103 °C | --INVALID-LINK-- |

| Boiling Point | 231.5 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in polar organic solvents. | --INVALID-LINK-- |

| Density | 1.248 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | (Predicted) Similar to other furoic acids, expected to be in the range of 3-4. |

Synthesis and Characterization

Representative Synthetic Protocol

Objective: To synthesize this compound via the hydrolysis of methyl 2-methyl-3-furoate.

Materials:

-

Methyl 2-methyl-3-furoate

-

Sodium hydroxide (NaOH) solution (e.g., 20% aqueous)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-furoate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale behind this step is the saponification of the ester to its corresponding carboxylate salt.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2). This protonates the carboxylate salt, precipitating the this compound.

-

Isolation: If a precipitate forms, it can be collected by vacuum filtration, washed with cold deionized water, and dried.

-

Extraction (if necessary): If the product does not precipitate or for higher purity, the acidified aqueous solution can be extracted with an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methyl group protons, and the acidic proton of the carboxylic acid. The furan protons will appear as doublets in the aromatic region, with coupling constants indicative of their relative positions. The methyl protons will be a singlet in the aliphatic region, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule: four for the furan ring carbons (two quaternary and two methine), one for the methyl carbon, and one for the carboxylic acid carbon. The chemical shift of the carbonyl carbon will be significantly downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹. C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-O stretching, will also be present. PubChem provides access to an experimental FTIR spectrum of this compound[1].

-

MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 126.11). Fragmentation patterns will likely involve the loss of the carboxylic acid group and other characteristic furan ring cleavages. The NIST WebBook provides the mass spectrum for the methyl ester of this compound, which can be informative for understanding the fragmentation of the furan core[2].

Applications in Research and Drug Development

Furan-containing compounds are prevalent in a wide array of natural products and medicinally important molecules, exhibiting diverse biological activities. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

-

Pharmaceutical Scaffolding: The furan nucleus is considered a "privileged scaffold" in medicinal chemistry. Derivatives of furoic acid have been investigated for a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound can be exploited to fine-tune the steric and electronic properties of target molecules, potentially leading to enhanced potency and selectivity.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound can be used as an intermediate in the development of novel pesticides and herbicides. The furan ring can be a key component of the pharmacophore responsible for the desired biological effect in target pests or weeds.

-

Probing Biological Pathways: As a small molecule, this compound and its derivatives can be used as chemical probes to investigate biological pathways. For instance, some furoic acid derivatives have been shown to exhibit hypolipidemic activity[3].

A study on 2-methyl-5-aryl-3-furoic acids reported interesting antifungal activity, suggesting that the this compound core could be a promising starting point for the development of new antifungal agents[4].

Safety and Handling

A thorough understanding of the safety and handling requirements for this compound is paramount for its use in a laboratory setting. This information is primarily derived from Safety Data Sheets (SDS) provided by suppliers.

GHS Hazard Classification:

-

Pictograms:

-

GHS05: Corrosion

-

-

Signal Word: Danger

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

H318: Causes serious eye damage.

-

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Handling and Storage:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Caption: Key safety protocols for handling this compound.

Toxicological and Environmental Information

There is also a lack of specific data on the environmental fate and ecotoxicity of this compound. However, as a small, oxygenated organic molecule, it is likely to be biodegradable. Its potential for bioaccumulation is expected to be low. Nevertheless, due to its corrosive nature, releases to the environment should be avoided.

Conclusion

This compound (CAS 6947-94-0) is a versatile heterocyclic building block with considerable potential for applications in medicinal chemistry and agrochemical research. Its straightforward synthesis from ester precursors and the rich chemistry of the furan ring make it an attractive starting material for the development of novel compounds. While its full biological and toxicological profile is yet to be extensively elucidated, its corrosive nature necessitates strict adherence to safety protocols. This guide provides a solid foundation of technical information for researchers and scientists working with this compound, enabling its safe and effective use in the laboratory.

References

- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Furancarboxylic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 3. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Methyl-3-furoic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-furoic acid, a substituted furan carboxylic acid, presents a molecular scaffold of significant interest in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its solubility, a critical parameter influencing reaction kinetics, purification, formulation, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from structurally analogous compounds, fundamental physicochemical principles, and established experimental methodologies. It aims to equip researchers with the foundational knowledge and practical tools to effectively predict, determine, and manipulate the solubility of this compound for their specific research and development needs.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic carboxylic acid with a molecular structure that offers a unique combination of aromaticity, polarity, and hydrogen bonding capabilities.[1] These features make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Understanding its solubility in various organic solvents is paramount for several key reasons:

-

Synthetic Chemistry: Solvent selection is critical for controlling reaction rates, yields, and impurity profiles. The solubility of reactants, intermediates, and final products dictates the choice of reaction medium and subsequent work-up procedures.

-

Crystallization and Purification: The purification of this compound often relies on crystallization, a process governed by its solubility profile in different solvents and at various temperatures. A thorough understanding of its solubility is essential for developing efficient and scalable purification protocols.

-

Drug Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a key factor in formulation development, particularly for liquid dosage forms and for processes like spray drying and nano-milling.

-

Materials Science: In the design of new polymers and functional materials, the solubility of monomeric units like this compound in polymerization media is a fundamental consideration.

Physicochemical Properties of this compound

The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, these include:

| Property | Value/Information | Source |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Structure | Furan ring with a methyl group at position 2 and a carboxylic acid group at position 3 | [1] |

| Melting Point | 98 °C | |

| pKa | Estimated to be similar to other furoic acids (e.g., 3-furoic acid pKa ≈ 3.9) | [2] |

The presence of both a hydrophobic methyl group and a polar carboxylic acid group imparts an amphiphilic character to the molecule, suggesting a nuanced solubility behavior across a range of organic solvents.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more rigorous approach considers the intermolecular forces between the solute (this compound) and the solvent.

Intermolecular Forces at Play

The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces involved are:

-

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this functional group.

-

Dipole-Dipole Interactions: The polar nature of the furan ring and the carboxylic acid group leads to a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in favorable dipole-dipole interactions.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and will contribute to the overall solvation energy, particularly for the non-polar furan ring and methyl group in non-polar solvents.

Caption: Intermolecular forces governing the solubility of this compound.

Solvent Parameters

The ability of a solvent to dissolve this compound can be predicted by considering various solvent parameters:

-

Polarity: Solvents with a polarity that matches that of this compound are likely to be good solvents.

-

Hydrogen Bond Donor/Acceptor Capacity: Solvents that can effectively participate in hydrogen bonding with the carboxylic acid group will enhance solubility.

-

Hansen Solubility Parameters (HSP): This model decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller difference between the HSPs of the solute and the solvent indicates a higher likelihood of dissolution.

Solubility Profile of this compound and Analogs

Qualitative Solubility of Furoic Acids

Qualitative data for parent furoic acids provide a useful starting point:

| Compound | Solvent | Solubility | Source |

| 2-Furoic Acid | Ethanol | Easily soluble | [3][4] |

| Ether | Easily soluble | [3][4] | |

| Acetone | Good solubility | [5] | |

| Methanol | Good solubility | [5] | |

| 3-Furoic Acid | Ethanol | Highly soluble | [2] |

| Ether | Highly soluble | [2] | |

| Acetone | Highly soluble | [2] | |

| DMSO | Soluble | [6] |

Based on this, it is highly probable that this compound will also exhibit good solubility in polar protic and aprotic organic solvents. The presence of the methyl group may slightly increase its solubility in less polar solvents compared to the parent furoic acids.

Quantitative Solubility of a Related Dicarboxylic Acid

For illustrative purposes, the solubility of 2,5-furandicarboxylic acid (FDCA), a related but more polar compound, has been studied more extensively. While not a direct analog, the data highlights general trends.

| Solvent | Temperature (K) | Solubility (wt%) | Source |

| Methanol | 293 | >10 | [7] |

| Ethanol | 293 | ~1-2 | [7] |

| Acetonitrile | 293 | <1 | [7] |

| Tetrahydrofuran (THF) | 293 | ~2-3 | [7] |

| Dimethyl sulfoxide (DMSO) | 293 | >30 | [7] |

These data for FDCA demonstrate the significant impact of the solvent's chemical nature on solubility.[7] The exceptionally high solubility in DMSO can be attributed to its high polarity and ability to disrupt the crystalline lattice of the solute.[7]

Experimental Determination of Solubility

Given the scarcity of published data, experimental determination of the solubility of this compound is often necessary. The following section provides a detailed protocol for the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then determining the concentration of the dissolved solute in the saturated solution.

References

- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 4. 2-Furoic acid CAS#: 88-14-2 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-Furoic acid | 488-93-7 | MOLNOVA [molnova.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-furoic Acid

Introduction

2-Methyl-3-furoic acid, a substituted furan derivative, presents a key structural motif in various areas of chemical research, including pharmaceuticals and materials science. Its biological activity and utility in synthesis are intrinsically linked to its molecular structure. A definitive elucidation of this structure is paramount, and for this, a multi-faceted spectroscopic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is indispensable.

Molecular Structure and Properties

This compound possesses a furan ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position. This arrangement of functional groups dictates the molecule's chemical reactivity and its distinct spectroscopic signature.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | PubChem[1] |

| Molecular Weight | 126.11 g/mol | PubChem[1] |

| IUPAC Name | 2-methylfuran-3-carboxylic acid | PubChem[1] |

| CAS Number | 6947-94-0 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the carboxylic acid proton, two furan ring protons, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.

Predicted ¹H NMR Data (in CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-12 | Singlet, broad | 1H | -COOH |

| 2 | ~7.3 | Doublet | 1H | H-5 |

| 3 | ~6.5 | Doublet | 1H | H-4 |

| 4 | ~2.5 | Singlet | 3H | -CH₃ |

Interpretation:

-

Carboxylic Acid Proton (Signal 1): The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[2]

-

Furan Protons (Signals 2 & 3): The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is adjacent to the oxygen atom and is expected to be at a higher chemical shift than the proton at the 4-position (H-4).

-

Methyl Protons (Signal 4): The protons of the methyl group are attached to an sp²-hybridized carbon and are expected to appear as a sharp singlet around 2.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display six signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165-170 | C=O (Carboxylic Acid) |

| 2 | ~155-160 | C-2 (Furan Ring) |

| 3 | ~140-145 | C-5 (Furan Ring) |

| 4 | ~115-120 | C-3 (Furan Ring) |

| 5 | ~110-115 | C-4 (Furan Ring) |

| 6 | ~12-15 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (Signal 1): The carbon of the carboxylic acid group is the most deshielded, appearing in the 165-180 ppm range.[2]

-

Furan Carbons (Signals 2-5): The four carbons of the furan ring will have distinct chemical shifts. The carbon bearing the methyl group (C-2) and the carbon adjacent to the oxygen (C-5) are expected to be the most downfield of the ring carbons. The carbon attached to the carboxylic acid (C-3) and the remaining ring carbon (C-4) will be further upfield.

-

Methyl Carbon (Signal 6): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the furan ring.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2500-3300 | Broad, Strong | O-H | Stretching (in H-bonded dimer) |

| ~2900-3000 | Medium | C-H | Stretching (Aromatic/Methyl) |

| ~1680-1710 | Strong | C=O | Stretching |

| ~1550-1600 | Medium | C=C | Stretching (Furan Ring) |

| ~1400-1450 | Medium | O-H | Bending |

| ~1200-1300 | Strong | C-O | Stretching (Carboxylic Acid/Furan) |

Interpretation:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong hydrogen bonding. This band often spans from 2500 to 3300 cm⁻¹.[2]

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹.

-

Furan Ring Vibrations: The furan ring will exhibit characteristic C=C and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Proposed Fragment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 111 | Medium | [M - CH₃]⁺ |

| 108 | Medium | [M - H₂O]⁺ |

| 97 | High | [M - COOH]⁺ |

| 81 | Medium | [M - COOH - O]⁺ |

| 39 | High | [C₃H₃]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z of 126, corresponding to the molecular weight of this compound. Common fragmentation pathways for furoic acids include the loss of the carboxylic acid group, the methyl group, and water.

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative proton ratios.

ATR-IR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic characterization of this compound, as outlined in this guide, provides a detailed roadmap for its structural elucidation. While based on predictive data and analysis of related compounds, the presented information offers a robust framework for interpreting experimental results. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are working with furan-based compounds.

References

The Synthetic Versatility of 2-Methyl-3-furoic Acid: A Technical Guide for Organic Chemists

Introduction: Unveiling the Potential of a Substituted Furan Building Block

In the landscape of modern organic synthesis, the strategic use of highly functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures. Among these, furan derivatives have emerged as versatile building blocks, prized for their unique electronic properties and diverse reactivity. This technical guide delves into the potential applications of a specific, yet underexplored, member of this family: 2-Methyl-3-furoic acid .

While the broader class of furoic acids has seen extensive use in the synthesis of pharmaceuticals, agrochemicals, and materials, the unique substitution pattern of this compound offers distinct steric and electronic characteristics that can be strategically exploited by the discerning synthetic chemist. This guide will provide an in-depth analysis of its known and potential reactivity, offering field-proven insights and actionable protocols for its application in the synthesis of novel and bioactive compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's fundamental properties is the bedrock of successful synthetic planning. This compound is a solid at room temperature with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | PubChem[1] |

| Molecular Weight | 126.11 g/mol | PubChem[1] |

| CAS Number | 6947-94-0 | PubChem[1] |

| Appearance | Light brown to brown solid | ChemicalBook[2] |

| Melting Point | 99-103 °C | ChemicalBook[2] |

| pKa | 4.37 ± 0.20 (Predicted) | ChemicalBook[2] |

The presence of the electron-donating methyl group at the 2-position and the electron-withdrawing carboxylic acid at the 3-position creates a unique electronic environment within the furan ring, influencing its reactivity in various transformations.

Core Synthetic Applications: A Gateway to Molecular Diversity

While direct applications of this compound in total synthesis are not yet widely reported in peer-reviewed literature, its structural motifs are present in various bioactive molecules. Its true potential lies in its utility as a versatile starting material for the synthesis of more complex derivatives.

Scaffold for Bioactive Molecules: The Case of Antimicrobial Agents

One of the most compelling demonstrated applications of this compound is its use as a foundational scaffold for the synthesis of novel antimicrobial agents. Research has shown that derivatization of the this compound core can lead to compounds with significant biological activity.

A notable example is the synthesis of 2-methyl-5-aryl-3-furoic acids . These compounds have been synthesized and evaluated for their antimicrobial properties, demonstrating interesting antifungal activity.[3] This highlights the potential of the this compound skeleton as a privileged scaffold in medicinal chemistry.

Experimental Workflow: Synthesis of 2-Methyl-5-aryl-3-furoic Acid Derivatives

The following diagram outlines a generalized workflow for the synthesis of 2-methyl-5-aryl-3-furoic acid derivatives, a class of compounds with demonstrated antifungal activity.[3]

Caption: Generalized workflow for the synthesis of 2-methyl-5-aryl-3-furoic acids.

Potential in Cycloaddition Reactions: Accessing Complex Carbocycles

The furan ring is a well-established diene in Diels-Alder reactions, providing a powerful tool for the construction of oxabicyclic systems that can be further transformed into a variety of carbocyclic and heterocyclic structures. Although studies specifically utilizing this compound in this context are scarce, the reactivity of other furoic acids suggests significant potential.

Research on 2-furoic acid has demonstrated that despite the presence of an electron-withdrawing group, it can participate in Diels-Alder reactions, particularly with maleimide dienophiles.[4][5] The reaction is often accelerated in aqueous media. Given this precedent, it is highly probable that this compound could also serve as a diene in [4+2] cycloaddition reactions, with the methyl group potentially influencing the regioselectivity and stereoselectivity of the transformation.

Logical Relationship: Diels-Alder Reaction of a Furoic Acid Derivative

The following diagram illustrates the fundamental transformation in a Diels-Alder reaction involving a furoic acid derivative.

Caption: Conceptual diagram of a Diels-Alder reaction with a furan derivative.

Derivatization of the Carboxylic Acid: A Handle for Further Functionalization

The carboxylic acid moiety of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, opening up a wide range of synthetic possibilities.

-

Esterification: Standard esterification protocols can be employed to convert the carboxylic acid into its corresponding esters. These esters can be valuable as final products or as intermediates for further reactions. For instance, the esterification of 2-furoic acid has been extensively studied, and similar conditions are expected to be applicable to its 2-methyl-3-substituted isomer.[6]

-

Amide Coupling: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents. This transformation is crucial for the construction of peptidomimetics and other amide-containing bioactive molecules.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing a different functional group for further synthetic manipulations.

-

Decarboxylation: While not always a desired reaction, decarboxylation can be a useful transformation to access the corresponding 2-methylfuran. The decarboxylation of the isomeric 3-methyl-2-furoic acid to 3-methylfuran has been reported, suggesting that a similar transformation could be possible for this compound under appropriate conditions.

Future Outlook and Areas for Exploration

The synthetic utility of this compound is a promising yet underdeveloped area of research. Based on the known reactivity of related furan derivatives, several exciting avenues for future exploration can be envisioned:

-

Total Synthesis of Natural Products: The unique substitution pattern of this compound could make it an ideal starting material for the total synthesis of natural products containing a substituted furan core.

-

Development of Novel Catalytic Transformations: The furan ring of this compound could be a substrate for various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 4- and 5-positions.

-

Synthesis of Novel Heterocyclic Systems: The functional groups on this compound can be utilized in cyclization reactions to construct novel fused heterocyclic systems with potential biological activity.

Conclusion

This compound represents a valuable, yet largely untapped, resource for the synthetic organic chemist. Its unique substitution pattern, coupled with the inherent reactivity of the furan ring and the versatility of the carboxylic acid group, provides a powerful platform for the synthesis of a wide range of complex and potentially bioactive molecules. While the currently available literature provides a glimpse into its potential, particularly in the realm of antimicrobial drug discovery, there remains a vast and exciting landscape of synthetic applications to be explored. It is our hope that this technical guide will inspire researchers to unlock the full synthetic potential of this promising building block.

References

- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - High purity | EN [georganics.sk]

- 3. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 5. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to the Biological Activity of 2-Methyl-3-furoic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many variations, the 2-Methyl-3-furoic acid framework presents a unique and versatile starting point for the development of novel bioactive compounds. This guide synthesizes current knowledge on the biological activities of its derivatives, focusing on their demonstrated antimicrobial, anti-inflammatory, and anticancer potential. We will explore the structure-activity relationships that govern their efficacy, delve into the mechanistic underpinnings of their actions, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction: The this compound Scaffold

This compound is an aromatic heterocyclic compound characterized by a five-membered furan ring bearing a methyl group at position 2 and a carboxylic acid group at position 3.[2] This arrangement of substituents creates a distinct electronic and steric profile that influences its reactivity and interactions with biological targets. The carboxylic acid moiety provides a key handle for synthetic modification, allowing for the creation of a diverse library of derivatives, including esters, amides, and more complex heterocyclic conjugates.[2] These derivatives have garnered significant interest in medicinal chemistry due to the established biological relevance of the furan nucleus in a wide array of pharmaceuticals.[1][3]

Synthetic Strategies for Derivative Generation

The generation of a diverse chemical library is foundational to exploring the biological potential of a core scaffold. Derivatives of this compound are typically synthesized through standard organic chemistry reactions targeting the carboxylic acid group.

A common workflow involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, which can then readily react with various nucleophiles (e.g., amines, alcohols) to form amides or esters. This versatile approach allows for the systematic introduction of different functional groups to probe structure-activity relationships.

Caption: A generalized workflow for synthesizing this compound derivatives.

Key Biological Activities and Mechanisms

Derivatives of the this compound scaffold have demonstrated a range of biological activities, positioning them as promising candidates for further investigation in several therapeutic areas.

Antimicrobial Activity

The furan nucleus is a component of several established antimicrobial agents.[3] Research into this compound derivatives has revealed nuanced activity profiles, particularly against fungal pathogens.

-

Antifungal Properties: Studies on 2-methyl-5-aryl-3-furoic acids have reported interesting antifungal activity.[4] The nature of the substituent on the aryl ring at the C5 position was found to significantly affect this activity, highlighting a critical area for SAR exploration.[4]

-

Antibacterial Properties: The same class of 2-methyl-5-aryl-3-furoic acids showed poor antibacterial activity, suggesting a degree of selectivity for fungal over bacterial targets.[4] However, other furan-based derivatives, such as carbamothioyl-furan-2-carboxamides, have shown significant inhibition against bacterial strains like S. aureus and E. coli.[5] This suggests that derivatization strategy is key to unlocking antibacterial potential. The enhanced activity of some derivatives is attributed to increased lipophilicity from aromatic moieties, which may facilitate passage through microbial cell membranes.[5]

Table 1: Representative Antimicrobial Activity of Furan Derivatives

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Carboxamide Derivatives | S. aureus | MIC | 150.7 - 295 | [5] |

| Carboxamide Derivatives | E. coli | MIC | 150.7 - 295 | [5] |

| 3-(furan-2-yl)propenoic acid derivs. | Candida albicans | MIC | 64 | [6] |

| 3-(furan-2-yl)propenoic acid derivs. | Staphylococcus aureus | MIC | 128 |[6] |

Note: Data is for related furan derivatives to illustrate the potential of the scaffold.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Furan derivatives have been shown to possess potent anti-inflammatory effects, primarily through the modulation of key signaling pathways.[1]

-

Mechanism of Action: Natural furan derivatives can exert regulatory effects by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[1] These pathways are central regulators of the inflammatory response, controlling the production of pro-inflammatory mediators like cytokines and nitric oxide (NO). The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of the anti-inflammatory potential of these compounds.[7]

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 6947-94-0: 2-Methyl-3-furancarboxylic acid [cymitquimica.com]

- 3. chempoint.com [chempoint.com]

- 4. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

A Senior Application Scientist's Guide to 2-Methyl-3-furoic Acid: A Versatile Scaffold in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-methyl-3-furoic acid as a high-value building block for medicinal chemistry. Moving beyond a simple catalog of properties, this document elucidates the strategic rationale for its use, focusing on its role as a versatile scaffold in the design of targeted therapeutics, particularly kinase inhibitors. We will explore its physicochemical characteristics, synthesis, and core reactivity, culminating in a practical case study on its application in the development of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of Furan Scaffolds

In the landscape of medicinal chemistry, the furan ring is a privileged heterocyclic motif.[1] While often employed as a bioisostere for a phenyl ring to improve metabolic stability or aqueous solubility, its utility is far more nuanced. The furan's oxygen atom can act as a hydrogen bond acceptor, and its distinct electronic properties can profoundly influence a molecule's conformation and interaction with biological targets.

Within this class, this compound emerges as a particularly strategic building block. It combines three key features:

-

A Stable Aromatic Core: The furan ring provides a rigid, planar scaffold for orienting other functional groups.

-

A Carboxylic Acid Handle: Positioned at the 3-position, the carboxylic acid is a versatile functional group for synthetic elaboration, most commonly through robust amide bond formation.[2]

-

A Modulating Methyl Group: The methyl group at the 2-position provides steric bulk, which can be used to fine-tune binding pocket interactions, block potential sites of metabolism, and improve selectivity.

This combination makes this compound an ideal starting point for fragment-based drug design and lead optimization campaigns.

Physicochemical Profile and Synthesis

A thorough understanding of a building block's fundamental properties is critical for its effective deployment in a synthesis campaign.

Core Properties and Characterization

The key physicochemical properties of this compound (CAS: 6947-94-0) are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6947-94-0 | [3][4] |

| Molecular Formula | C₆H₆O₃ | [3][4] |

| Molecular Weight | 126.11 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 99-103 °C | |

| IUPAC Name | 2-methylfuran-3-carboxylic acid | [3][4] |

| Solubility | Soluble in polar organic solvents (e.g., alcohols, DMF, DMSO) |

Synthetic Accessibility

While numerous synthetic routes exist for various furoic acid isomers, a common and reliable strategy for this compound involves a directed ortho-metalation approach. A plausible laboratory-scale synthesis begins with the commercially available 2-methylfuran.

The process involves:

-

Deprotonation: Treatment of 2-methylfuran with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C). The furan oxygen directs the deprotonation to the adjacent C5 position. To achieve substitution at the C3 position, a second equivalent of a stronger base like s-butyllithium in the presence of a coordinating agent like TMEDA can selectively deprotonate the C3 position.

-

Carboxylation: The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice).

-

Acidic Workup: An aqueous acidic workup protonates the carboxylate salt, yielding the final product, this compound.

This method provides a direct and efficient route to the desired isomer, making it readily accessible for research and development purposes.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the predictable reactivity of its carboxylic acid group. This functionality serves as the primary connection point for building more complex molecules.

-

Amide Coupling: This is the most prevalent reaction, forming the backbone of countless active pharmaceutical ingredients (APIs). The carboxylic acid is activated in situ with a coupling reagent and then reacted with a primary or secondary amine.

-

Esterification: Reaction with an alcohol, typically under acidic conditions (e.g., Fischer esterification) or using coupling agents, yields the corresponding ester.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-methyl-3-(hydroxymethyl)furan) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The diagram below illustrates these key transformations, which form the foundation of its use as a versatile building block.

References

- 1. US2543745A - Furoic amides of amino naphthols - Google Patents [patents.google.com]

- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-3-furoic acid: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 2-Methyl-3-furoic acid, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its detailed physicochemical properties, established synthesis methodologies, and its emerging applications. The content herein is structured to offer not just a recitation of facts, but a causal understanding of experimental choices and the logical progression of scientific inquiry surrounding this molecule.

Part 1: Genesis of a Furan Derivative: Discovery and Historical Context

The history of furan chemistry dates back to 1780, with Carl Wilhelm Scheele's pioneering isolation of 2-furoic acid (then named pyromucic acid) from the dry distillation of mucic acid. This marked the first synthesis of a furan compound and laid the groundwork for a new field of organic chemistry.

The initial synthesis was likely a multi-step process, characteristic of the era, aimed at selectively introducing substituents onto the furan ring to study their directing effects in electrophilic substitution reactions. The causality behind such early syntheses was not focused on yield or scalability, but rather on the fundamental principles of organic chemistry and the elucidation of reaction mechanisms.

Part 2: Physicochemical and Spectroscopic Profile

This compound is a white to off-white crystalline solid. Its chemical structure, consisting of a furan ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position, imparts a unique combination of aromaticity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methylfuran-3-carboxylic acid | --INVALID-LINK--[1] |

| CAS Number | 6947-94-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₆O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 126.11 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline solid | --INVALID-LINK--[2] |

| Melting Point | 102-104 °C | Commercially available data |

| Boiling Point | 235.3±20.0 °C at 760 mmHg | Predicted data |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water. | General chemical knowledge |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Key expected spectral features include:

-

¹H NMR: Signals corresponding to the methyl protons, the furan ring protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the furan protons are indicative of the substitution pattern.

-

¹³C NMR: Resonances for the methyl carbon, the furan ring carbons (both substituted and unsubstituted), and the carbonyl carbon of the carboxylic acid.

-